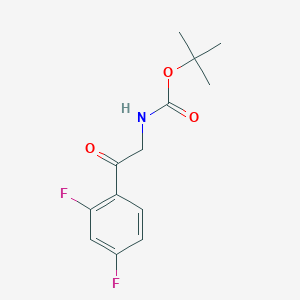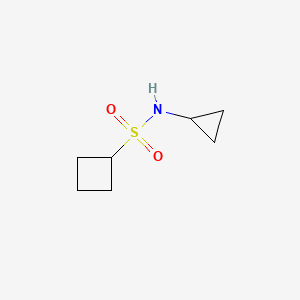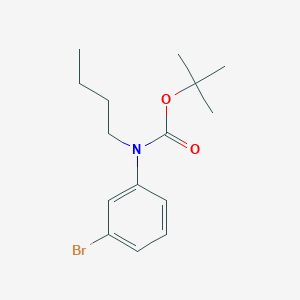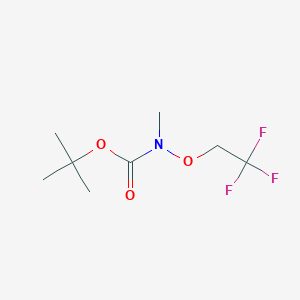
FC1=C(C=CC(=C1)F)C(Cnc(OC(C)(C)C)=O)=O
カタログ番号 B2371051
CAS番号:
2000011-12-9
分子量: 271.264
InChIキー: JDXZDQKQKKNEAR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
FC1=C(C=CC(=C1)F)C(Cnc(OC(C)(C)C)=O)=O is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of fluoroaromatic compounds and has been extensively studied for its ability to inhibit various biological processes. In
科学的研究の応用
Research Applications
Plant Physiology Studies
- Application: Fluid fluorocarbons, similar to the given compound, have been utilized in plant physiology studies, particularly in understanding cryoinjury in plant tissues. These compounds are noted for their chemical unreactivity, non-toxicity, and ability to dissolve gases like oxygen and carbon dioxide, making them useful in physiological studies (Sukumaran, Quamme, & Weiser, 1972).
Chemical Bond Analysis
- Application: One-bond spin-spin coupling constants (SSCC) 1J(CC), which are related to compounds like the one , can describe the nature of C-C bonds. This helps in understanding the pi character of C-C bonds in molecular structures (Cremer, Kraka, Wu, & Lüttke, 2004).
Halogen Bond Investigation
- Application: Research on halogen bonds in complexes, involving compounds structurally related to the one provided, aids in understanding the nature of these bonds, from traditional to ion-pair bonds. This is crucial in the study of molecular interactions and structure (Del Bene, Alkorta, & Elguero, 2010).
Fuzzy C-Means Clustering in Research
- Application: Fuzzy c-means clustering, which could relate to the analysis of such compounds, has been extensively used in various research fields, including computer science and mathematics. It is instrumental in solving diverse problems through clustering and classification approaches (Nayak, Naik, & Behera, 2015).
Fluorescence Correlation Spectroscopy
- Application: Fluorescence correlation spectroscopy (FCS) is a technique that could potentially be applied to study such compounds. FCS helps in understanding the dynamic molecular events, including diffusion and conformational fluctuations, in a variety of biological and chemical contexts (Krichevsky & Bonnet, 2002).
Oxygen Diffusion in Liquid Corium
- Application: Studies on oxygen diffusion in liquid corium, relevant to nuclear reactor accidents, can utilize compounds structurally similar to the given one. This research helps in understanding the oxidation processes in nuclear reactor accidents (Delacroix, Tellier, & Piluso, 2018).
特性
IUPAC Name |
tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO3/c1-13(2,3)19-12(18)16-7-11(17)9-5-4-8(14)6-10(9)15/h4-6H,7H2,1-3H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXZDQKQKKNEAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=C(C=C(C=C1)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate | |
CAS RN |
2000011-12-9 |
Source


|
| Record name | tert-butyl N-[2-(2,4-difluorophenyl)-2-oxoethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-Cyclopropylcyclobutanesulfonamide
1784425-09-7
Tert-butyl N-(3-bromophenyl)-N-butylcarbamate
925932-66-7

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2370968.png)
![3-methyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2370971.png)


![8-chloro-3-(4-ethylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2370975.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2370978.png)

![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]prop-2-enamide](/img/structure/B2370981.png)



![7-fluoro-4-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2370985.png)
![4-methoxy-1-methyl-5-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-carbonyl)pyridin-2(1H)-one](/img/structure/B2370986.png)
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-methylbenzo[d]thiazole](/img/structure/B2370990.png)